3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(13)16-12-9/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQCUYQCNMCODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)ON2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2,4 Dimethoxyphenyl 1,2 Oxazol 5 Ol and Its Analogs
Classical and Contemporary Synthetic Routes to 1,2-Oxazol-5-ol Systems
The construction of the 1,2-oxazol-5-ol ring system is a topic of significant interest in organic synthesis due to the presence of this scaffold in various biologically active compounds. The primary strategies for the synthesis of these heterocycles involve the reaction of a three-carbon component with a source of hydroxylamine.
Cyclocondensation Approaches
Cyclocondensation reactions are the most common and versatile methods for the synthesis of 1,2-oxazol-5-ol derivatives. These reactions involve the formation of the heterocyclic ring through the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydroxylamine derivative, leading to the formation of the N-O bond and subsequent cyclization.
The reaction of 1,3-diketones with hydroxylamine hydrochloride is a classical and widely used method for the synthesis of isoxazoles. nih.gov In the context of synthesizing 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol, the required precursor would be 1-(2,4-dimethoxyphenyl)butane-1,3-dione. The reaction proceeds by the initial formation of an oxime at one of the carbonyl groups, followed by an intramolecular condensation to form the isoxazole (B147169) ring. The regioselectivity of this reaction, which determines whether the 3- or 5-substituted isoxazole is formed, is a critical aspect and will be discussed in a later section.
A general representation of this reaction is the treatment of a β-keto ester with hydroxylamine. This approach is fundamental to the synthesis of 3-substituted-1,2-oxazol-5-ols. For the target molecule, the starting material would be ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate. The reaction with hydroxylamine hydrochloride, typically in the presence of a base, leads to the formation of the desired this compound.
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| 1,3-Diketone, Hydroxylamine hydrochloride | Base (e.g., NaOH, NaOAc), Solvent (e.g., Ethanol) | 3,5-Disubstituted isoxazole | nih.gov |
| β-Ketoester, Hydroxylamine hydrochloride | Base, Solvent | 3-Substituted-1,2-oxazol-5-ol | semnan.ac.ir |
While the reaction of 1,3-dicarbonyl compounds is more common for the synthesis of the 1,2-oxazol-5-ol core, condensation reactions involving α,β-unsaturated ketones can also be employed. These reactions, however, often lead to the formation of 2-isoxazolines, which may require a subsequent oxidation step to yield the fully aromatic isoxazole ring. researchgate.net The reaction of an α,β-unsaturated ketone with hydroxylamine proceeds via a Michael addition of the hydroxylamine to the double bond, followed by intramolecular cyclization and dehydration. researchgate.net
For the synthesis of analogs of this compound, a potential route could involve the reaction of a chalcone derivative, such as (E)-1-(2,4-dimethoxyphenyl)-3-arylprop-2-en-1-one, with hydroxylamine. The regiochemical outcome of such reactions can be influenced by the substituents on the aromatic rings and the reaction conditions.
One-pot multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including heterocyclic compounds like isoxazol-5(4H)-ones. acgpubs.orgniscpr.res.innih.gov These reactions offer several advantages, such as high atom economy, reduced reaction times, and simplified purification procedures.
A common three-component reaction for the synthesis of 4-arylmethylene-3-substituted-isoxazol-5(4H)-ones involves the condensation of an aromatic aldehyde, a β-keto ester, and hydroxylamine hydrochloride. acgpubs.orgniscpr.res.innih.gov For the synthesis of analogs of the target molecule, 2,4-dimethoxybenzaldehyde could be used as the aldehyde component. The reaction is often carried out in a green solvent like water and can be catalyzed by various catalysts, including natural acids like citric acid, or even under catalyst-free conditions using natural sunlight. nih.govsemnan.ac.ir
| Components | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Aromatic aldehyde, β-Ketoester, Hydroxylamine hydrochloride | Gluconic acid aqueous solution | 3,4-Disubstituted isoxazol-5(4H)-one | acgpubs.org |
| Aromatic aldehyde, β-Ketoester, Hydroxylamine hydrochloride | Sodium malonate in water | 3,4-Disubstituted isoxazol-5(4H)-one | niscpr.res.in |
| Aromatic aldehyde, β-Ketoester, Hydroxylamine hydrochloride | Natural sunlight in water | 4-Arylidene-isoxazole-5(4H)-one | semnan.ac.ir |
| Aromatic aldehyde, β-Ketoester, Hydroxylamine hydrochloride | 2-Aminopyridine in water | Isoxazol-5(4H)-one derivatives | clockss.org |
Regiochemical Control in 1,2-Oxazol-5-ol Synthesis
The reaction of unsymmetrical 1,3-diketones with hydroxylamine can lead to the formation of two regioisomeric isoxazoles. The control of regioselectivity is a crucial aspect of isoxazole synthesis. The outcome of the reaction is influenced by several factors, including the nature of the substituents on the 1,3-dicarbonyl compound, the pH of the reaction medium, and the presence of catalysts.
For instance, in the reaction of a 1-aryl-1,3-butanedione, the more electrophilic carbonyl group is preferentially attacked by the nitrogen of hydroxylamine. The regioselectivity can be controlled by modifying the electronic properties of the aryl group.
Recent studies have shown that the use of β-enamino diketones as precursors allows for a high degree of regiochemical control in the synthesis of isoxazoles. nih.govnih.gov By carefully selecting the reaction conditions, such as the solvent and the use of Lewis acids like BF₃, it is possible to selectively synthesize different regioisomers of polysubstituted isoxazoles. nih.gov For example, the reaction of β-enamino diketones with hydroxylamine hydrochloride can be directed to yield either 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles with high regioselectivity. nih.gov The regiochemical outcome is determined by the initial site of nucleophilic attack of hydroxylamine and the subsequent cyclization pathway. nih.gov
Alternative Synthetic Pathways
While cyclocondensation reactions are the most prevalent methods, alternative pathways for the synthesis of the 1,2-oxazol-5-ol ring system exist. One such method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.gov However, this method typically leads to isoxazoles with different substitution patterns than the target 3-aryl-1,2-oxazol-5-ol.
Another alternative involves the rearrangement of other heterocyclic systems. For example, certain substituted pyrazoles have been reported to undergo rearrangement to form isoxazoles under specific conditions. Additionally, the reaction of β-ketonitriles with hydroxylamine can provide access to 3-aminoisoxazoles, which could potentially be converted to the corresponding 3-aryl-1,2-oxazol-5-ols through further chemical transformations.
Metal-free synthetic routes are also gaining attention due to their environmental benefits. rsc.org These methods often involve cascade reactions or the use of unconventional energy sources like ultrasound or microwave irradiation to promote the cyclization. rsc.org
Nitrosohalide Addition-Cyclization Strategies
While specific examples detailing the synthesis of this compound via nitrosohalide addition-cyclization are not prevalent in the provided search results, this strategy is a known method for forming isoxazole rings. The general approach involves the reaction of an alkene with a nitrosyl halide (such as nitrosyl chloride) to form a nitrosohalide intermediate. This intermediate can then undergo cyclization to form the isoxazole ring. A variation of this involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. Nitrile oxides, which can be generated in situ from aldoximes or hydroximoyl chlorides, react with dipolarophiles to construct the isoxazole core. For instance, aryl hydroximoyl chlorides can react with azabicyclic olefins in the presence of a base like triethylamine to yield isoxazole derivatives jocpr.com.
Intramolecular Cyclization Reactions of Precursor Compounds
Intramolecular cyclization is a powerful strategy for the synthesis of isoxazoles. This method typically involves designing a linear precursor that contains all the necessary atoms for the isoxazole ring, which then cyclizes under specific reaction conditions. A common approach is the intramolecular nitrile oxide cycloaddition (INOC) reaction. In this method, a molecule containing both a nitrile oxide precursor (like an aldoxime) and an alkene or alkyne moiety is subjected to conditions that generate the nitrile oxide, which then rapidly undergoes an intramolecular cycloaddition to form a fused isoxazole ring system researchgate.net. The oxidation of aldoximes to nitrile oxides can be achieved using various oxidants, including chloramine-T, N-halosuccinimides, and aqueous sodium hypochlorite researchgate.net.
Another approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. Treatment of these precursors with electrophiles such as iodine monochloride (ICl), iodine (I2), or bromine (Br2) can lead to the formation of 4-haloisoxazoles in good yields under mild conditions organic-chemistry.org.
Transition Metal-Catalyzed Cyclization Approaches
Transition metal catalysis has emerged as a highly effective tool for the synthesis and functionalization of isoxazoles, offering mild reaction conditions and high selectivity. researchgate.net Various transition metals, including palladium, copper, nickel, and gold, have been employed in these synthetic transformations.
For example, palladium and copper catalysts are used in Sonogashira coupling reactions to prepare ynone precursors, which can then be converted to isoxazoles organic-chemistry.org. Copper catalysts have also been shown to facilitate the cycloaddition of nitrile oxides with terminal alkynes at room temperature, improving both regioselectivity and yields beilstein-journals.org. More recently, cobalt(III) catalysts have been utilized for the regioselective synthesis of 5-aminooxazoles from N-(pivaloyloxy)amides and ynamides under mild conditions researchgate.net. Gold catalysts have been employed in the cyclization of propargylic amides to form oxazolines and oxazoles researchgate.net. These transition metal-mediated methods provide access to a wide range of substituted isoxazoles that may be difficult to obtain through traditional methods. researchgate.netrsc.org
Optimization of Reaction Conditions for this compound Synthesis
The efficient synthesis of this compound relies heavily on the careful optimization of reaction conditions. Factors such as the choice of solvent, temperature, catalyst, and reagent stoichiometry can significantly impact the reaction yield, purity, and reaction time.
Influence of Solvent Systems and Temperature Regimes
The selection of an appropriate solvent system and temperature is critical for maximizing the yield and selectivity of isoxazole synthesis. The polarity of the solvent can influence the rate and regioselectivity of cycloaddition reactions. For instance, in the 1,3-dipolar cycloaddition of nitrile oxides, an increase in solvent polarity has been observed to affect the ratio of 3,5-disubstituted to 3,4-disubstituted isoxazole products sciepub.com.
Temperature also plays a crucial role. While some reactions require elevated temperatures to proceed at a reasonable rate, others can be performed at room temperature, particularly with the use of effective catalysts mdpi.comniscpr.res.in. For example, a multicomponent reaction for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones was optimized at 60 °C nih.gov. In some cases, unconventional heating methods like microwave irradiation or ultrasound have been employed to accelerate reactions and improve yields nih.govresearchgate.net.
Table 1: Effect of Solvent and Temperature on Isoxazole Synthesis| Reaction Type | Solvent | Temperature (°C) | Outcome | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | Water | 25 | Good yields of isoxazol-5(4H)-ones | niscpr.res.in |
| Multicomponent Reaction | Agro-waste-based solvent | 60 | High yields of isoxazole derivatives | nih.gov |
| 1,3-Dipolar Cycloaddition | Dichloromethane | Room Temperature | 3.4:1 ratio of 3,5- to 3,4-disubstituted isoxazole | sciepub.com |
| 1,3-Dipolar Cycloaddition | Dimethyl Sulfoxide | Room Temperature | 1.5:1 ratio of 3,5- to 3,4-disubstituted isoxazole | sciepub.com |
Catalytic Approaches and Reagent Stoichiometry
The use of catalysts is a cornerstone of modern organic synthesis, and the preparation of isoxazoles is no exception. A wide array of catalysts, including acids, bases, and transition metal complexes, have been utilized to improve reaction efficiency. For instance, amine-functionalized cellulose has been employed as a catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature mdpi.com. Sodium malonate has also been shown to be an effective organocatalyst for similar transformations niscpr.res.in.
In transition metal-catalyzed reactions, the choice of metal, ligand, and catalyst loading are all critical parameters to optimize. For example, in a nickel-catalyzed cross-coupling reaction to form 2,4,5-trisubstituted oxazoles, the reaction conditions, including the specific nickel catalyst and ligands, were carefully optimized beilstein-journals.org.
Reagent stoichiometry is another key factor. In multicomponent reactions, the molar ratios of the starting materials must be carefully controlled to maximize the formation of the desired product and minimize side reactions. Optimization studies often involve systematically varying the equivalents of each reactant to find the optimal balance.
Table 2: Catalytic Approaches in Isoxazole Synthesis| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Amine-functionalized cellulose | Three-component reaction | Green, mild conditions, good to high yields | mdpi.com |
| Sodium malonate | Three-component cyclocondensation | Green, room temperature, short reaction times | niscpr.res.in |
| Cp*Co(III) complex | Regioselective synthesis of 5-aminooxazoles | Mild conditions, broad substrate scope, good to excellent yields | researchgate.net |
| Tomato fruit extract | One-pot multicomponent reaction | Environmentally benign, mild conditions, moderate to high yields | niscair.res.in |
Chromatographic and Spectroscopic Characterization Techniques for Synthetic Intermediates and Products
The unambiguous identification and characterization of synthetic intermediates and the final product, this compound, are essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Techniques:
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to get a preliminary assessment of product purity. jocpr.comderpharmachemica.com For isoxazole derivatives, silica gel plates are commonly used, and visualization can be achieved under UV light or by using staining agents jocpr.com. Complex formation with metal salts, such as cadmium chloride, can be used to improve the separation of isoxazole isomers on TLC plates iaea.org.
Column Chromatography: This technique is the primary method for the purification of the crude reaction mixture. Silica gel is the most common stationary phase, and a suitable eluent system, typically a mixture of hexane and ethyl acetate, is used to separate the desired product from byproducts and unreacted starting materials jocpr.comderpharmachemica.com.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for quantitative analysis derpharmachemica.com.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. For isoxazole derivatives, characteristic absorption bands for C=N, C=C, and Ar-O-C bonds can be observed derpharmachemica.comderpharmachemica.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed structure of the synthesized compounds. derpharmachemica.comresearchgate.net The chemical shifts, coupling constants, and integration of the signals provide information about the connectivity of atoms and the stereochemistry of the molecule.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which helps to confirm the molecular formula derpharmachemica.com. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition jocpr.com.
UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the molecule and is particularly useful for conjugated systems globalresearchonline.net.
By employing this suite of analytical techniques, chemists can confidently confirm the structure and purity of this compound and its synthetic intermediates.
Synthesis of Key Precursors Incorporating the Dimethoxyphenyl Moiety
Synthesis of 2,4-Dimethoxyacetophenone
2,4-Dimethoxyacetophenone is a pivotal precursor, and its synthesis has been approached through various methods, most notably through Friedel-Crafts-type reactions and methylation of phenolic precursors.
One prominent method involves the reaction of 1,3-dimethoxybenzene with acetonitrile in the presence of a Lewis acid and dry hydrogen chloride gas. This approach, a variation of the Houben-Hoesch reaction, provides a direct route to the desired acetophenone. A solid intermediate is formed, which upon hydrolysis yields the final product. This method avoids the use of solvents like ether and reagents such as trifluoromethanesulfonic acid, making it a cost-effective and safer option for industrial-scale production. mdpi.compressbooks.pub
The reaction conditions can be optimized to achieve high yields. For instance, using aluminum chloride as the Lewis acid and toluene as the solvent, the reaction between 1,3-dimethoxybenzene and acetonitrile, followed by hydrolysis, can produce 2,4-dimethoxyacetophenone in yields exceeding 90%. mdpi.compressbooks.pub
Table 1: Synthesis of 2,4-Dimethoxyacetophenone from 1,3-Dimethoxybenzene
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1,3-Dimethoxybenzene | Acetonitrile | Aluminum Chloride, HCl gas | Toluene | -5 to 5 | 20 | 92.0 |
| 1,3-Dimethoxybenzene | Acetonitrile | Aluminum Chloride, HCl gas | Toluene | -10 to 0 | 30 | 93.4 |
This table presents data derived from patent literature describing the synthesis of 2,4-dimethoxyacetophenone. pressbooks.pub
An alternative route involves the methylation of acetovanillone (4-hydroxy-3-methoxyacetophenone). While acetovanillone has a different substitution pattern, the methylation of the related 2,4-dihydroxyacetophenone precursors is a common strategy in phenolic chemistry. For example, the methylation of acetovanillone using dimethyl sulfate and sodium carbonate can yield 2,4-dimethoxyacetophenone in nearly quantitative amounts. sigmaaldrich.com
Synthesis of β-Keto Esters: Ethyl 2,4-dimethoxybenzoylacetate
The subsequent and crucial precursor for the formation of the 1,2-oxazol-5-ol ring is a β-keto ester, specifically ethyl 2,4-dimethoxybenzoylacetate. This compound is typically synthesized from 2,4-dimethoxyacetophenone via a Claisen condensation reaction. wikipedia.orgopenstax.orgut.ac.ir
The general strategy involves the reaction of the acetophenone derivative with a suitable oxalate ester, such as diethyl oxalate, in the presence of a strong base. Sodium ethoxide is a commonly used base for this transformation, which facilitates the formation of the enolate from the acetophenone, followed by its acylation with diethyl oxalate. ut.ac.ir
The reaction proceeds as follows: 2,4-dimethoxyacetophenone is treated with sodium ethoxide in a dry solvent like ethanol to generate the corresponding enolate. This nucleophilic enolate then attacks a molecule of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide ion yields the desired β-keto ester, ethyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate, also known as ethyl 2,4-dimethoxybenzoylpyruvate.
Table 2: General Conditions for Claisen Condensation to form Ethyl 2,4-dioxo-4-arylbutanoates
| Acetophenone Derivative | Acylating Agent | Base | Solvent | Reaction Conditions |
|---|
This table outlines the general procedure for synthesizing ethyl 2,4-dioxo-4-arylbutanoates, a class of compounds to which ethyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate belongs. ut.ac.ir
Structure Activity Relationship Sar Studies of 3 2,4 Dimethoxyphenyl 1,2 Oxazol 5 Ol Derivatives
Design Principles for Oxazol-5-ol Derivatives in Targeted Biomedical Applications
The design of derivatives based on the 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol template is a strategic process aimed at optimizing properties like potency, selectivity, and pharmacokinetic profiles. This involves considering the specific roles of each structural fragment in potential interactions with biological targets.
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. nih.govresearchgate.net The 1,2-oxazole ring in the parent compound is a five-membered heterocycle that can be considered a bioisostere for other chemical groups. For instance, related oxadiazole rings are often used as bioisosteres for ester and amide groups due to their increased resistance to hydrolysis, which can improve metabolic stability. nih.gov This principle allows medicinal chemists to modify the core structure to enhance drug-like properties while maintaining or improving biological activity. nih.gov This approach, sometimes termed "scaffold hopping," can lead to the discovery of novel chemical entities with improved characteristics. researchgate.net
Table 1: Potential Bioisosteric Replacements for the 1,2-Oxazole Ring
| Original Scaffold | Potential Bioisostere | Rationale for Replacement |
| 1,2-Oxazole | 1,3-Oxazole | Altering heteroatom positions to probe binding pocket geometry. |
| 1,2-Oxazole | 1,2,4-Oxadiazole (B8745197) | Often used as a stable replacement for ester/amide groups. nih.gov |
| 1,2-Oxazole | 1,3,4-Oxadiazole (B1194373) | Investigating different electronic distributions and hydrogen bonding patterns. |
| 1,2-Oxazole | Pyrazole (B372694) | Replacing an oxygen atom with nitrogen to change hydrogen bonding capability and basicity. |
| 1,2-Oxazole | Isothiazole | Sulfur substitution can alter size, lipophilicity, and metabolic profile. |
The 2,4-dimethoxyphenyl group attached to the oxazole (B20620) ring at the 3-position plays a significant role in defining the molecule's interaction with biological targets. The two methoxy (B1213986) (-OCH₃) groups are electron-donating, which influences the electronic character of the entire molecule. Their positioning at the 2- and 4-positions affects the molecule's conformation and how it presents itself to a binding site. The presence and position of methoxy groups can impact bioavailability and selectivity for biological targets. mdpi.com In some contexts, methoxy groups are crucial for activity; for example, studies on other molecular scaffolds have shown that 3,4-dialkoxyphenyl substitutions can have a positive impact on biological activity and cytotoxicity. mdpi.com
Table 2: Influence of the 2,4-Dimethoxyphenyl Moiety
| Feature | Description | Potential Impact on Biological Activity |
| Electronic Effect | Methoxy groups are electron-donating by resonance. | Modulates the electron density of the phenyl and oxazole rings, affecting non-covalent interactions (e.g., π-π stacking). |
| Lipophilicity | Methoxy groups increase lipophilicity compared to hydroxyl groups. | Can enhance membrane permeability and access to lipophilic binding pockets. |
| Steric Profile | The groups occupy specific spatial positions. | Influences the preferred rotational angle (dihedral angle) between the phenyl and oxazole rings, directing the molecule's overall shape. |
| Metabolic Sites | Methoxy groups can be sites of metabolism (O-demethylation). | Can lead to the formation of active or inactive metabolites, affecting the duration of action. |
The hydroxyl (-OH) group at the 5-position of the 1,2-oxazol-5-ol ring is a critical functional group for establishing molecular interactions. It can act as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen atom). This dual capability allows it to form strong, directional bonds with amino acid residues in a protein's active site, such as aspartate or glutamine. nih.gov The presence and position of hydroxyl groups are often pivotal for maintaining high inhibitory activity by properly anchoring the molecule within a binding pocket. nih.gov Furthermore, this hydroxyl group introduces a degree of acidity to the molecule.
Table 3: Functional Roles of the 5-Hydroxyl Group
| Interaction Type | Role of the -OH Group | Example Target Residue |
| Hydrogen Bond Donor | The hydroxyl hydrogen can be donated to an electronegative atom. | Carbonyl oxygen of Aspartate, Glutamate, or backbone amides. |
| Hydrogen Bond Acceptor | The hydroxyl oxygen can accept a hydrogen from a donor group. | Amine groups of Lysine, Arginine; amide N-H of Asparagine, Glutamine. nih.gov |
| Chelation | Can coordinate with metal ions present in metalloenzymes. | Zn²⁺, Mg²⁺, Fe²⁺ |
| Derivatization Handle | Provides a reactive site for chemical modification (e.g., esterification, etherification). | N/A |
Positional and Substituent Effects on Biological Activity Profiles
Modifying the substituents on either the phenyl ring or the oxazole ring can dramatically alter the biological activity of the resulting derivatives. Such changes can affect the molecule's electronics, sterics, and solubility, leading to different potencies and selectivities.
Altering the substitution pattern on the phenyl ring is a common strategy to probe the SAR. Changes can include shifting the position of the existing methoxy groups or replacing them with other functionalities. For example, moving the methoxy groups to the 3- and 5-positions would create a different electronic and steric profile. Replacing them with electron-withdrawing groups like halogens (F, Cl) or trifluoromethyl (-CF₃), or with different alkyl groups, can have profound effects. Studies on related isoxazole (B147169) compounds have shown that introducing halogens or small alkyl groups to the phenyl ring can enhance activity, whereas bulky groups like t-butyl can drastically decrease it. nih.gov
Table 4: Predicted Consequences of Modifying the 2,4-Dimethoxyphenyl Ring
| Modification | Example Substituent(s) | Predicted Effect on Properties | Rationale |
| Positional Isomerism | 3,4-Dimethoxy; 3,5-Dimethoxy | Altered binding pose and electronics | Changes the geometry and pattern of interaction with the target. mdpi.commdpi.com |
| Replacement with Halogens | -F, -Cl, -Br | Increased lipophilicity; altered electronics (inductive withdrawal) | Halogen bonds can provide additional specific interactions with the target. nih.gov |
| Replacement with Alkyl Groups | -CH₃, -C₂H₅ | Increased lipophilicity | Can enhance binding in hydrophobic pockets, but bulky groups may cause steric clashes. nih.gov |
| Replacement with H-Bonding Groups | -OH, -NH₂ | Increased polarity; new H-bonding sites | Can form new interactions with the target but may decrease membrane permeability. |
| Replacement with Electron-Withdrawing Groups | -NO₂, -CF₃ | Drastically altered electronics | May decrease activity if electron-donating character is crucial for binding. nih.gov |
The 1,2-oxazol-5-ol ring itself offers opportunities for modification, primarily at the 5-hydroxyl group. This group can be converted into an ether (-OR) or an ester (-OCOR) to modulate properties like lipophilicity and cell permeability. Such a strategy is often used to create prodrugs, where the modified compound is metabolized back to the active hydroxyl form within the body. Additionally, if synthetic routes allow, substitution at the 4-position of the oxazole ring could be explored to introduce new functionalities and probe for additional interactions within the target's binding site. The synthesis of related 1,2-oxazole derivatives often involves the cyclization of precursors like β-enamino ketoesters with hydroxylamine, a process that can be adapted to create diverse structures. nih.gov
Table 5: Potential Derivatizations of the 1,2-Oxazol-5-ol Ring
| Position | Type of Derivatization | Resulting Functional Group | Potential Consequence |
| 5-Position | Etherification | -OR (e.g., -OCH₃) | Masks H-bond donating ability; increases lipophilicity; can act as a prodrug. |
| 5-Position | Esterification | -OC(O)R (e.g., -OCOCH₃) | Masks hydroxyl group; increases lipophilicity; often used for prodrugs. |
| 5-Position | Carbonate Formation | -OC(O)OR | Can improve metabolic stability compared to simple esters. |
| 4-Position | Substitution | -Cl, -Br, -Alkyl | Introduces new steric and electronic features to probe the binding site. |
Elucidation of Correlations Between Structural Features and Specific Molecular Target Interactions
The exploration of structure-activity relationships (SAR) for derivatives of this compound and related isoxazole scaffolds has provided significant insights into how specific structural modifications influence their interaction with various molecular targets. These studies, often employing a combination of chemical synthesis, biological evaluation, and computational modeling, have been instrumental in identifying key pharmacophoric features and guiding the design of more potent and selective agents for a range of therapeutic targets.
A central theme in the SAR of this class of compounds is the critical role of the substitution pattern on both the phenyl ring and the isoxazole core. Modifications at these positions have been shown to modulate activity against targets such as tubulin, cyclooxygenase (COX) enzymes, and monoamine oxidase (MAO), among others.
A number of studies have investigated diaryl-substituted five-membered heterocyclic compounds, including isoxazoles and oxadiazoles, as inhibitors of tubulin polymerization. These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.
Molecular modeling studies on a series of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides revealed that specific substitutions on the anilide ring are crucial for potent cytotoxic activity against cancer cell lines like MCF-7. For instance, derivatives with m-anisidine, o-anisidine, and 3,5-difluoroaniline (B1215098) moieties demonstrated significant activity. nih.gov The computational docking of these compounds into the colchicine binding site of α,β-tubulin highlighted the importance of hydrogen bonding and hydrophobic interactions with key amino acid residues. nih.gov
Similarly, diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors. nih.gov A comparative SAR analysis of twenty-five such compounds indicated a good correlation between their tubulin binding affinity and cytostatic properties. nih.gov The study also revealed that a monofluorinated derivative, 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole, exhibited slightly better tubulin binding activity than its non-fluorinated counterpart, underscoring the impact of subtle electronic modifications on target engagement. nih.gov
The table below summarizes the tubulin inhibitory activity of selected heterocyclic compounds, illustrating the influence of different substitution patterns.
| Compound ID | Heterocyclic Core | R1 | R2 | Target | Activity (IC50) | Reference |
| 4e | 1,2,4-Triazole (B32235) | 3,4-dimethoxyphenyl | 5-(3,4,5-trimethoxyphenyl)-3-(m-anisidine)carboxamide | Tubulin (MCF-7 cells) | 7.79 µM | nih.gov |
| 4f | 1,2,4-Triazole | 3,4-dimethoxyphenyl | 5-(3,4,5-trimethoxyphenyl)-3-(o-anisidine)carboxamide | Tubulin (MCF-7 cells) | 10.79 µM | nih.gov |
| 4l | 1,2,4-Triazole | 3,4-dimethoxyphenyl | 5-(3,4,5-trimethoxyphenyl)-3-(3,5-difluoroaniline)carboxamide | Tubulin (MCF-7 cells) | 13.20 µM | nih.gov |
| DCP 10500067 | 1,2,4-Oxadiazole | 2-fluorophenyl | 5-(4-methoxyphenyl)amino | Tubulin | Strong Inhibitor | nih.gov |
The anti-inflammatory potential of isoxazole derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. SAR studies in this area have focused on how substitutions on the thiazole (B1198619) ring of 2-(trimethoxyphenyl)-thiazole derivatives affect their inhibitory activity and selectivity for COX-1 versus COX-2.
For a series of 2-(trimethoxyphenyl)-thiazoles, it was found that the nature of the substituent at position 4 of the phenyl ring significantly influenced COX-2 selectivity. mdpi.com For example, compound A3 in the series, which possesses a specific substitution pattern, exhibited a good COX-2 selectivity index, comparable to the known NSAID meloxicam. mdpi.com Molecular docking studies suggested that this selectivity arises from specific hydrogen bond interactions with key residues in the COX-2 binding pocket, including Arg120, Tyr355, and Ser530, as well as hydrophobic contacts. mdpi.com
The following table presents the COX inhibitory data for selected 2-(trimethoxyphenyl)-thiazole derivatives.
| Compound ID | R-group at position 4 of phenyl ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| A2 | -H | 26.88 | 23.26 | 0.86 | mdpi.com |
| A3 | -OCH3 | >100 | 32.14 | >3.11 | mdpi.com |
| A6 | -Cl | 34.53 | 41.28 | 0.84 | mdpi.com |
| A8 | -NO2 | 31.25 | 45.67 | 0.68 | mdpi.com |
Derivatives of 3-phenyl-1,2,4-oxadiazole (B2793662) have also been investigated for their potential to inhibit other important therapeutic targets. For instance, a study on 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole revealed it to be a potent and selective inhibitor of monoamine oxidase B (MAO-B), with an IC50 value of 0.036 µM. mdpi.com This finding suggests that the 1,2,4-oxadiazole scaffold, with appropriate substitutions on the phenyl and indolyl rings, can be a promising starting point for the development of novel agents for neurodegenerative diseases like Parkinson's disease. mdpi.com
Furthermore, SAR studies on 3-aryl-5-aryl-1,2,4-oxadiazoles led to the identification of compounds that induce apoptosis in cancer cells. nih.gov It was discovered that replacing the 3-phenyl group with a pyridyl group and having a substituted five-membered ring at the 5-position were important for activity. nih.gov The molecular target for one of the active compounds, 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, was identified as TIP47, an IGF II receptor binding protein. nih.gov
The data below showcases the inhibitory activity of oxadiazole derivatives against MAO-B and their apoptotic activity.
| Compound | Molecular Target | Activity | Reference |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | IC50 = 0.036 µM | mdpi.com |
| 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | Apoptosis Inducer (T47D cells) | Active | nih.gov |
| 5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole | Apoptosis Inducer (in vivo MX-1 tumor model) | Active | nih.gov |
Mechanistic Investigations of 3 2,4 Dimethoxyphenyl 1,2 Oxazol 5 Ol and Analogs
Elucidation of Molecular Targets and Biochemical Pathways
The biological effects of small molecules are intrinsically linked to their ability to interact with and modulate the function of specific biomolecules. For 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol and its analogs, research is beginning to uncover their molecular targets and the biochemical pathways they influence.
While direct enzyme and receptor binding data for this compound is not extensively documented in publicly available literature, studies on analogous heterocyclic compounds, such as oxadiazole and triazole derivatives, provide insights into potential mechanisms. For instance, certain 1,2,4-oxadiazol-5(4H)-one derivatives have been identified as potent inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism. nih.gov One study reported a compound, 3j, with an IC₅₀ value of 0.121 µM against bovine XO, indicating a high binding affinity. nih.gov Molecular modeling in this study suggested that the 1,2,4-oxadiazol-5(4H)-one moiety forms crucial hydrogen bonds with amino acid residues Arg880 and Thr1010 in the active site of the enzyme. nih.gov
Similarly, 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as inhibitors of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway. nih.gov Fragment screening and subsequent optimization led to the discovery of compounds with significant inhibitory activity, highlighting the potential of the oxadiazole scaffold to bind to enzymatic targets. nih.gov In another study, new 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were developed as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), demonstrating the potential for these heterocyclic systems to interact with multiple enzymatic targets. nih.gov
These findings suggest that the 1,2-oxazole core of this compound, likely in conjunction with its substituted phenyl ring, could confer the ability to bind to specific enzyme or receptor pockets, thereby eliciting a biological response. Further dedicated binding affinity studies on this specific compound are necessary to elucidate its precise molecular targets.
Table 1: Illustrative Enzyme Inhibition Data for Analogs
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| 1,2,4-Oxadiazol-5(4H)-ones | Xanthine Oxidase | Compound 3j showed an IC₅₀ of 0.121 µM, acting as a mixed-type inhibitor. nih.gov |
| 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones | Notum Carboxylesterase | Optimization of a fragment hit led to a >600-fold increase in activity. nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidines | DNA Gyrase & DHFR | Derivatives showed dual inhibitory activity against bacterial enzymes. nih.gov |
The interaction of small molecules with their molecular targets can trigger a cascade of downstream events, leading to the modulation of intracellular signaling pathways and various cellular processes. Research on compounds structurally related to this compound has provided evidence of such modulation.
For example, two methoxy (B1213986) derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, have been shown to suppress lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells by inactivating the MAPK and NF-κB signaling pathways. nih.gov These compounds were found to down-regulate the phosphorylation of key signaling proteins such as p38, JNK, and IKKα/β. nih.gov Given the presence of a dimethoxyphenyl group in this compound, it is plausible that it could exert similar effects on inflammatory signaling pathways.
Furthermore, certain 1,2,4-triazole (B32235) derivatives have demonstrated the ability to interfere with cell cycle progression. One study found that a specific 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole derivative caused a significant G2/M arrest in cancer cell lines and induced caspase-dependent apoptosis. nih.gov This suggests an interaction with the cellular machinery that governs cell division and programmed cell death. The inhibition of Notum carboxylesterase by 5-phenyl-1,3,4-oxadiazol-2(3H)-ones directly impacts the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. nih.gov
These examples underscore the potential of isoxazole (B147169) derivatives and their analogs to modulate complex intracellular signaling networks, which could form the basis for their observed biological activities.
In Vitro Studies on Biological Activity Profiles
The exploration of the in vitro biological activities of this compound and its analogs is a critical step in understanding their therapeutic potential. A significant focus of this research has been on their antimicrobial properties.
The rise of antimicrobial resistance has spurred the search for novel chemical entities with efficacy against pathogenic bacteria and fungi. Heterocyclic compounds, including isoxazoles and related structures, have emerged as a promising class of antimicrobial agents.
Studies on various oxadiazole and triazole derivatives have demonstrated a range of antibacterial activities. For instance, a series of 3,5-diaryl-1,2,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial properties against several bacterial strains. researchgate.netscielo.br The results indicated that nitrated derivatives were particularly effective, with one ortho-nitrated compound showing a minimum inhibitory concentration (MIC) of 60 µM against Escherichia coli. researchgate.netscielo.br However, in this particular study, Staphylococcus aureus and Pseudomonas aeruginosa were found to be resistant to all the tested compounds. researchgate.netscielo.br
In another study, 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinones were reported to be potent inhibitors of Gram-positive pathogens, with one compound being 4-16 times more potent than the antibiotic Linezolid. nih.gov Furthermore, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives exhibited significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, with some compounds showing promising results compared to ciprofloxacin. nih.gov The synthesis and evaluation of 6-aryl-3-(3,4-dialkoxyphenyl)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazines also revealed that some of these compounds possess promising antibacterial activity against strains such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov
The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the aromatic rings. These findings suggest that this compound, with its specific substitution pattern, warrants investigation for its antibacterial potential.
Table 2: Illustrative Antibacterial Activity of Analogs
| Compound Class | Bacterial Strain(s) | Key Findings |
|---|---|---|
| 3,5-Diaryl-1,2,4-oxadiazoles | E. coli | Nitrated derivatives showed the best results with a MIC of 60 µM for one compound. researchgate.netscielo.br |
| 1,2,4-Triazolo[4,3-a]pyrimidine oxazolidinones | Gram-positive pathogens | One compound was 4-16 fold more potent than Linezolid. nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Gram-positive & Gram-negative bacteria | Some derivatives showed significant activity compared to ciprofloxacin. nih.gov |
| 6-Aryl-3-(3,4-dialkoxyphenyl)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazines | S. aureus, B. cereus, E. coli, P. aeruginosa | Some synthesized compounds exhibited promising antimicrobial activity. nih.gov |
In addition to antibacterial properties, various analogs of this compound have been investigated for their antifungal activity. A series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones were evaluated against several pathogenic fungi, including Aspergillus fumigatus and Candida albicans. nih.gov The study found that the in vitro antifungal activity increased with the electron-accepting ability of the substituents on the phenyl ring and with increasing lipophilicity. nih.gov
Similarly, a study on 2-(4-substituted phenyl)-3(2H)-isothiazolones demonstrated moderate to high activity against human pathogenic fungi. nih.gov The presence of a chlorine atom at the C5 position of the isothiazolone (B3347624) ring and/or a nitro group on the phenyl ring was found to favor antifungal activity. nih.gov Furthermore, some 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives showed significant antifungal activity when compared to fluconazole. nih.gov The evaluation of 4,5-diaryl-2-[4-(t-amino)-2-butynyl]-2,4-dihydro-3H-1,2,4-triazol-3-ones also revealed varying degrees of antifungal activity. researchgate.net
These results highlight the potential of heterocyclic compounds with structural similarities to this compound as antifungal agents. The specific combination of the 1,2-oxazol-5-ol core and the 2,4-dimethoxyphenyl substituent may confer a unique antifungal profile that merits further investigation.
Table 3: Illustrative Antifungal Activity of Analogs
| Compound Class | Fungal Strain(s) | Key Findings |
|---|---|---|
| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | A. fumigatus, C. albicans | Activity increased with electron-accepting substituents and lipophilicity. nih.gov |
| 2-(4-Substituted phenyl)-3(2H)-isothiazolones | Human pathogenic fungi | Presence of chlorine and/or nitro groups favored activity. nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Pathogenic fungi | Some derivatives showed significant activity compared to fluconazole. nih.gov |
| 4,5-Diaryl-2-[4-(t-amino)-2-butynyl]-2,4-dihydro-3H-1,2,4-triazol-3-ones | Fungi | Displayed different degrees of antimicrobial activities. researchgate.net |
Anticancer Activity Studies
The therapeutic potential of this compound and its analogs has been a significant area of investigation, with a primary focus on their anticancer properties. These studies have explored their cytotoxic effects on various cancer cell lines, their ability to interfere with specific signaling pathways crucial for tumor growth, and their capacity to induce programmed cell death and halt the cell cycle.
Cytotoxic Effects on Defined Cancer Cell Lines
A number of novel trimethoxyphenyl (TMP)-based analogs have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain analogs have shown potent activity against the hepatocellular carcinoma (HepG2) cell line, with IC50 values in the low micromolar range. nih.gov Specifically, compounds featuring diamide, imidazolone, and triazinone scaffolds exhibited good cytotoxic potency, with IC50 values between 1.38 to 3.21 μM when compared to the reference drug podophyllotoxin. nih.gov
Similarly, a novel drug candidate, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one, known as RAJI, displayed cytotoxicity against triple-negative breast cancer (TNBC) cells. nih.gov The IC50 values for this compound were 20 and 25 µg/mL for MDA-MB-231 and MDA-MB-468 cell lines, respectively. nih.gov Furthermore, a series of 1,3,4-oxadiazole (B1194373) derivatives showed strong antiproliferative activities against breast cancer cell lines, particularly the metastatic MDA-MB-231 line. nih.gov
Oxazole-4-carboxamide based inhibitors have also been noted for their effects on cell proliferation, although these effects were generally observed at micromolar concentrations. nih.gov In another study, pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles demonstrated potent antitumor activity against a panel of 60 cancer cell lines, with GI50 values in the nanomolar range. nih.gov
The cytotoxic potential of these compounds has been evaluated across a wide spectrum of cancer cell lines, including those of the breast, colon, and lung. For example, mesoionic compounds have been shown to decrease the growth and survival of MCF-7 breast cancer cells. nih.gov Additionally, certain 3,5-disubstituted-1,2,4-oxadiazoles have exhibited specificity towards pancreatic and prostate cancer cells. nih.gov
Cytotoxic Activity of this compound Analogs
| Compound/Analog Class | Cancer Cell Line(s) | Observed IC50/GI50 Values | Reference |
|---|---|---|---|
| Trimethoxyphenyl-based analogs (diamide, imidazolone, triazinone) | Hepatocellular carcinoma (HepG2) | 1.38 - 3.21 µM | nih.gov |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | 20 µg/mL (MDA-MB-231), 25 µg/mL (MDA-MB-468) | nih.gov |
| N-aryl-1,3,4-oxadiazole-2-amines | Metastatic Breast Cancer (MDA-MB-231) | Nanomolar range | nih.gov |
| Pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles | NCI 60 cell line panel | 0.08–0.41 μM (Mean Graph Mid-Point) | nih.gov |
| 3,5-disubstituted-1,2,4-oxadiazoles | Prostate cancer cells | 10nM (most cytotoxic) | nih.gov |
Inhibition of Specific Oncological Pathways (e.g., Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1), Glycogen (B147801) Synthase Kinase-3beta (GSK-3beta))
The anticancer effects of this compound and its analogs are often linked to their ability to inhibit key enzymes and signaling pathways that drive cancer progression.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical protein in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov Several novel benzo[g]quinazolin derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2. nih.gov Compounds with a benzenesulfonamide (B165840) moiety, in particular, have shown excellent inhibitory activity, with IC50 values in the low micromolar to nanomolar range. nih.govnih.gov For example, certain bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives demonstrated potent VEGFR-2 inhibition, with the most active compound having an IC50 of 3.7 nM. nih.gov
mTORC1 Inhibition: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism, and its signaling pathway is often deregulated in cancer. google.com Dual inhibitors of mTORC1 and mTORC2, such as OSI-027 and PP242, have been shown to have antiproliferative effects in a variety of cancer cell lines. nih.gov Analogs with an N-aryl-1,3,4-oxadiazole-2-amine scaffold have been identified as novel ATP-competitive inhibitors of mTOR, with IC50 values in the nanomolar range. nih.gov
GSK-3β Inhibition: Glycogen synthase kinase-3 beta (GSK-3β) is another enzyme implicated in various cellular processes, including those related to cancer. ekb.egmdpi.com A series of oxazole-4-carboxamide-based inhibitors have been developed that are highly potent and selective for GSK-3β. nih.gov One of these, OCM-51, is noted as the most potent and selective GSK-3β inhibitor to date, with an IC50 of 0.030 nM. nih.gov These inhibitors have been shown to modulate the phosphorylation of downstream targets of GSK-3β. nih.gov
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest, which prevents cancer cells from dividing.
Several analogs of this compound have been shown to induce apoptosis in cancer cells. For example, a novel trimethoxyphenyl-based analog, compound 9, was found to significantly increase the number of Annexin-V-positive cells in the HepG2 cell line, a marker of apoptosis. nih.gov This compound also modulated the levels of apoptosis-related proteins, decreasing Bcl-2 and increasing p53 and Bax levels. nih.gov Similarly, the compound RAJI induced apoptosis in triple-negative breast cancer cells, as evidenced by an increase in cells in the early and late apoptotic stages. nih.gov
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest. Compound 9 was shown to cause cell cycle disturbance at the G2/M phase in HepG2 cells. nih.gov Pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles have also been found to induce cell cycle arrest in the G2/M phase in lymphoma cell lines. nih.gov Other studies have reported cell cycle arrest at different phases; for instance, a pyrazole (B372694) derivative induced S-phase arrest in MDA-MB-468 cells, while another compound caused G1 phase arrest in RXF-393 renal cancer cells. ekb.egnih.gov
Anti-inflammatory and Immunomodulatory Potential
Beyond their anticancer properties, some analogs have demonstrated anti-inflammatory and immunomodulatory activities. Inflammation is a critical component of tumor progression, and agents that can modulate the inflammatory response may have therapeutic benefits. nih.gov
One study investigated the anti-inflammatory activity of (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar. nih.gov This compound showed a marked inhibitory effect on the acute phase of inflammation, significantly reducing carrageenin-induced rat paw edema and inhibiting leukocyte accumulation and prostaglandin (B15479496) biosynthesis. nih.gov Another compound, 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, isolated from Juglans mandshurica, was found to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This effect was mediated by blocking the NF-κB and MAPK signaling pathways. nih.gov
Antioxidant Activity Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the development of various diseases, including cancer. mdpi.comresearchgate.net Therefore, compounds with antioxidant activity are of significant interest.
A number of studies have evaluated the antioxidant potential of analogs of this compound. A pyrazolo-pyridine analog was shown to have moderate antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an IC50 value of 194.06 ± 7.88 µg/mL. mdpi.com Similarly, a series of new 4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenols were synthesized and screened for their antioxidant properties using DPPH and ferric reducing antioxidant power (FRAP) assays. orientjchem.org The synthesis of (5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles has also been undertaken to study their antioxidant activity. researchgate.net
Enzyme Inhibition Studies
The biological activities of this compound and its analogs are often rooted in their ability to inhibit specific enzymes. As discussed in section 4.2.2.2, these compounds have been shown to inhibit key oncological enzymes like VEGFR-2, mTOR, and GSK-3β. nih.govnih.govnih.gov
Furthermore, some analogs have been identified as inhibitors of other enzymes. For example, certain trimethoxyphenylbenzo[d]oxazoles have been identified as dual inhibitors of tubulin and phosphodiesterase 4 (PDE4). researchgate.net Tubulin is the protein that forms microtubules, which are essential for cell division, making it a key target for anticancer drugs. nih.govmdpi.com Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov The dual inhibition of tubulin and PDE4 represents a novel approach to cancer therapy. researchgate.net
Carbonic Anhydrase VA (hCAVA) Inhibition
Currently, there is no publicly available research specifically detailing the inhibitory effects of this compound on human Carbonic Anhydrase VA (hCAVA). Further investigation is required to determine its potential as a hCAVA inhibitor.
Cyclooxygenase (COX-1/2) Inhibition
The isoxazole scaffold is a recognized feature in a number of selective Cyclooxygenase (COX) inhibitors. nih.govijpca.org For instance, the drug Valdecoxib, a potent COX-2 inhibitor, contains an isoxazole ring. researchgate.net Research into 3,4-diarylisoxazoles has demonstrated their potential as selective COX-1 inhibitors. researchgate.net The substitution pattern on the aryl rings and the isoxazole core plays a critical role in determining the inhibitory potency and selectivity for COX-1 versus COX-2. nih.govresearchgate.net While direct studies on this compound are not available, the broader class of 3-arylisoxazoles has shown promise. For example, replacing a furan (B31954) ring with an N-aryl pyrazole in one series led to a significant decrease in COX-1 inhibitory activity, which could be restored by adding an electron-donating group to the N-aryl pyrazole. researchgate.net This highlights the sensitivity of COX inhibition to the electronic properties of the substituents on the heterocyclic core.
Monoamine Oxidase (MAO) Inhibition
While specific data on this compound is not available, related heterocyclic compounds such as oxadiazolones and oxadiazolethiones have been identified as potent, reversible, and competitive inhibitors of Monoamine Oxidase B (MAO-B). nih.gov Structure-activity relationship (SAR) studies on tricyclic compounds bearing imidazoline, oxadiazole, or tetrazole groups have been conducted to develop selective MAO-A inhibitors. nih.gov These studies suggest that the nature of the heterocyclic ring and its substituents are key determinants of inhibitory activity and selectivity for MAO-A versus MAO-B. nih.govnih.gov
Notum Carboxylesterase Inhibition
Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway, has emerged as a therapeutic target. researchgate.netnih.govsemanticscholar.org While there is no direct evidence for the inhibition of Notum by this compound, various small-molecule inhibitors have been developed. nih.gov Hit-finding strategies have included high-throughput screening and fragment-based approaches. nih.gov For instance, 5-phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent Notum inhibitors through the optimization of a crystallographic fragment screening hit. researchgate.netconsensus.app The development of both covalent and non-covalent inhibitors, such as N-acyl indolines, highlights the diverse chemical scaffolds that can interact with the Notum active site. semanticscholar.org
Glycogen Synthase Kinase-3beta (GSK-3beta) Inhibition
Glycogen synthase kinase-3 (GSK-3) is a key regulatory enzyme in numerous signaling pathways. bohrium.com The oxazole (B20620) core is present in some series of GSK-3 inhibitors. For example, 5-aryl-4-carboxamide-1,3-oxazoles have been identified as a novel class of potent and selective GSK-3 inhibitors. bohrium.com In one study, a phenyloxazole carboxamide was identified as a GSK-3 inhibitor, and subsequent optimization led to compounds with improved properties. bohrium.com Another series of inhibitors, 3-aryl-4-(arylhydrazono)-1H-pyrazol-5-ones, were developed from a low-molecular-weight screening hit and demonstrated high potency and ligand efficiency. nih.gov The inhibitory activity of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides was found to be highly dependent on the substituents on the phenyl ring and the nature of the terminal heterocyclic fragment. nih.gov Specifically, compounds with 3,4-dimethyl or 2-methoxy substituents on the phenyl ring and a 3-pyridine fragment attached to the 1,2,4-oxadiazole (B8745197) ring showed selective GSK-3beta inhibition with IC50 values of 0.35 and 0.41 microM, respectively. nih.gov
Chitin (B13524) Synthesis Inhibition
Chitin is a crucial structural component in fungi and arthropods, making its synthesis an attractive target for fungicides and insecticides. nih.gov Chitin synthesis inhibitors disrupt the formation of this essential biopolymer. nih.govnih.gov While there are no specific studies on the effect of this compound on chitin synthesis, various chemical compounds are known to inhibit this process. nih.gov For example, Novaluron, a benzoylurea (B1208200) insecticide, acts as a chitin synthesis inhibitor and has shown larvicidal potential against pests like the red palm weevil. nih.gov
Tyrosinase Activity Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. nih.govmdpi.com Several studies have investigated oxazolone (B7731731) derivatives as tyrosinase inhibitors. nih.gov One study of seventeen synthesized oxazolone derivatives found that all showed excellent in vitro tyrosinase inhibitory properties, with IC50 values ranging from 1.23 to 17.73 microM. nih.gov The most active compound in this series, (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one, had an IC50 of 1.23 microM, which was more potent than the standard inhibitors l-mimosine (B1674970) and kojic acid. nih.gov Structure-activity relationship studies revealed that substitutions at the C-2 and C-4 positions of the oxazolone ring are critical for inhibitory activity. nih.gov Another class of compounds, 2-phenylbenzoxazoles, has also been explored as tyrosinase inhibitors, with some analogs showing more potent inhibition than kojic acid. researchgate.net
Other Reported Biological Activities (e.g., Anti-diabetic, Anti-obesity, Antidepressant, Antianxiety)
While the primary focus of research on this compound and its analogs has been on other therapeutic areas, several studies have explored their potential in treating metabolic and central nervous system disorders. This section details the reported anti-diabetic, anti-obesity, antidepressant, and antianxiety activities of various structural analogs.
The isoxazole scaffold has been identified as a promising framework for the development of novel anti-diabetic and anti-obesity agents. Research into isoxazole-based flavonoid derivatives has shown significant potential in managing blood glucose levels and body weight. researchgate.netnih.gov
One area of investigation has been the development of isoxazole derivatives of naturally occurring flavonoids like kaempferol. A novel isoxazole derivative, identified as C45, demonstrated enhanced glucose consumption in insulin-resistant HepG2 cells, with an EC50 value of 0.8 nM. nih.gov Mechanistic studies revealed that this compound significantly increased the phosphorylation of AMP-activated protein kinase (AMPK) and decreased the levels of key gluconeogenesis enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase). nih.gov This suggests that the anti-diabetic effect may be mediated through the activation of the AMPK/PEPCK/G6Pase pathway. nih.gov
Furthermore, trifluoromethylated flavonoid-based isoxazoles have been synthesized and evaluated for their α-amylase inhibitory activity, a key enzyme in carbohydrate digestion. nih.gov Several of these hybrid molecules exhibited potent inhibition of α-amylase, with the most effective compound, 3b, showing an IC50 value of 12.6 ± 0.2 µM, comparable to the standard drug acarbose (B1664774) (IC50 = 12.4 ± 0.1 µM). nih.gov The structure-activity relationship studies indicated that substitutions on the phenyl ring attached to the isoxazole moiety influence the inhibitory activity. nih.gov
Table 1: Anti-diabetic and Anti-obesity Activity of Isoxazole Analogs
| Compound | Biological Activity | Model | Key Findings |
|---|---|---|---|
| C45 (Isoxazole derivative of Kaempferol) | Anti-diabetic | Insulin-resistant HepG2 cells | EC50 = 0.8 nM for glucose consumption. Enhanced AMPK phosphorylation; Reduced PEPCK and G6Pase levels. nih.gov |
| Trifluoromethylated flavonoid-based isoxazoles (e.g., 3b) | Anti-diabetic, Anti-obesity | In vitro α-amylase inhibition | Compound 3b showed potent α-amylase inhibition with an IC50 of 12.6 ± 0.2 µM. nih.gov |
The structural motif of a dimethoxyphenyl group attached to a heterocyclic ring is present in several compounds investigated for antidepressant and anxiolytic properties.
A study on 3,4-bis(3,4-dimethoxyphenyl)furan-2,5-dione (B14294964) (BDFD), isolated from Cedrus deodara, revealed atypical antidepressant-like activity in rodent models. nih.gov In the forced swim test, BDFD significantly decreased immobility time and was found to increase brain levels of serotonin (B10506) and noradrenaline, suggesting a modulatory effect on these neurotransmitter systems. nih.gov
The isoxazole core itself has been incorporated into various structures to explore potential antidepressant effects. researchgate.netnih.gov For instance, isoxazole analogs of sazetidine-A have been identified as selective α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists. nih.gov Some of these compounds exhibited promising antidepressant-like effects in the mouse forced swim test. nih.gov
Furthermore, a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated for antidepressant and antianxiety activities. researchgate.net One of the compounds, 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol (2e), emerged as a potent antidepressant agent, potentially acting through the inhibition of monoamine oxidase (MAO) without significant neurotoxicity. researchgate.net
In the realm of anxiolytics, derivatives of 6-(4-methoxyphenyl)-7H- researchgate.netnih.govcyberleninka.rutriazolo[3,4-a] researchgate.netcyberleninka.rubenzodiazepine have been screened for their anxiolytic properties. cyberleninka.ru Several compounds from this series, notably RD-4, RD-12, and RD-13, demonstrated high anxiolytic activity in the elevated plus-maze test, comparable to diazepam and tofisopam. cyberleninka.ruresearchgate.net
Table 2: Antidepressant and Antianxiety Activity of Analogs
| Compound/Analog Series | Biological Activity | Target/Model | Key Findings |
|---|---|---|---|
| 3,4-bis(3,4-dimethoxyphenyl)furan-2,5-dione (BDFD) | Antidepressant | Rodent models (forced swim test) | Decreased immobility time; Increased brain serotonin and noradrenaline levels. nih.gov |
| Isoxazole analogs of sazetidine-A | Antidepressant | α4β2-nAChR partial agonists; Mouse forced swim test | Showed antidepressant-like response. nih.gov |
| 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol (2e) | Antidepressant | Monoamine oxidase (MAO) inhibition | Potent antidepressant agent without significant neurotoxicity. researchgate.net |
| 6-(4-methoxyphenyl)-7H- researchgate.netnih.govcyberleninka.rutriazolo[3,4-a] researchgate.netcyberleninka.rubenzodiazepine derivatives (RD-4, RD-12, RD-13) | Anxiolytic | Elevated plus-maze test | High anxiolytic activity comparable to diazepam and tofisopam. cyberleninka.ruresearchgate.net |
Computational and Theoretical Investigations of 3 2,4 Dimethoxyphenyl 1,2 Oxazol 5 Ol
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein, thereby providing insights into the ligand's potential as a therapeutic agent.
Ligand-Target Interactions and Prediction of Binding Affinities
Molecular docking simulations are instrumental in identifying the specific interactions between a ligand, such as 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol, and its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-protein complex. The strength of these interactions is quantified by the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable complex and a higher affinity of the ligand for the target.
For isoxazole (B147169) and oxadiazole derivatives, which share structural similarities with this compound, docking studies have been successfully employed to predict their binding affinities with various enzymes. For instance, studies on diaryl 5-amino-1,2,4-oxadiazoles as tubulin inhibitors have shown that binding is largely driven by hydrophobic contacts within the colchicine (B1669291) binding site. nih.gov Similarly, molecular docking of N-amidoalkylated derivatives of 2-amino-1,3,4-oxadiazole has been used to model their inhibition of glycogen (B147801) synthase kinase-3β. researchgate.net
In a hypothetical docking study of this compound with a target enzyme, the dimethoxyphenyl group would likely engage in hydrophobic interactions, while the oxazolol ring could form key hydrogen bonds with amino acid residues in the active site. The predicted binding affinities from such studies allow for the ranking of potential drug candidates.
Table 1: Predicted Binding Affinities of this compound and Analogs with a Hypothetical Target
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | TYR234, SER156, LEU345 |
| Analog 1 (3-phenyl-1,2-oxazol-5-ol) | -6.2 | TYR234, LEU345 |
| Analog 2 (3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-ol) | -8.2 | TYR234, SER156, ILE340 |
This table presents hypothetical data for illustrative purposes, based on typical findings for similar compounds.
Computational Prediction of Binding Modes and Conformations
Beyond predicting binding affinity, molecular docking also reveals the specific binding mode and conformation of the ligand within the protein's active site. This includes the three-dimensional arrangement of the ligand and the key amino acid residues it interacts with. Understanding the binding mode is critical for structure-based drug design, as it allows for the rational modification of the ligand to improve its potency and selectivity.
For related heterocyclic compounds, docking studies have provided detailed insights into their binding conformations. For example, in the study of diaryl 5-amino-1,2,4-oxadiazoles, docking models showed that the compounds occupied a similar conformational space as the known inhibitor colchicine. nih.gov In another study involving 1,2,4-triazole (B32235) derivatives, molecular docking highlighted the ability of these compounds to form hydrogen bonds with key residues in the active site of the tyrosinase enzyme. researchgate.net
A predicted binding mode for this compound would likely show the 2,4-dimethoxyphenyl ring positioned within a hydrophobic pocket of the target protein, while the hydroxyl group on the oxazole (B20620) ring could act as a hydrogen bond donor or acceptor. The precise conformation would be influenced by the specific topology of the active site.
Molecular Dynamics Simulations to Assess Ligand-Protein Complex Stability
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates conformational changes, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. A stable complex is typically characterized by low and converging RMSD values for both the protein and the ligand throughout the simulation.
MD simulations have been effectively used to study the stability of complexes involving isoxazole and oxadiazole derivatives. For instance, MD simulations of isoxazole derivatives bound to the farnesoid X receptor revealed that the conformational motions of certain loops in the protein were crucial for stability and agonist activity. nih.gov In another example, MD simulations of benzimidazole-thiadiazole hybrids with a fungal enzyme confirmed the stability of the docked complexes. nih.gov
Table 2: Key Stability Metrics from a Hypothetical MD Simulation of the this compound-Protein Complex
| Parameter | Average Value | Interpretation |
| Protein RMSD (Å) | 1.5 ± 0.3 | Stable protein backbone |
| Ligand RMSD (Å) | 0.8 ± 0.2 | Ligand remains stably bound in the active site |
| Number of Hydrogen Bonds | 3 ± 1 | Persistent hydrogen bonding interactions |
This table presents hypothetical data for illustrative purposes, based on typical findings for similar compounds.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of a molecule. These methods are used to analyze the electronic structure, conformational preferences, and energy landscapes of compounds like this compound.
Density Functional Theory (DFT) for Electronic Structure Analysis
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. The MEP map provides a visual representation of the charge distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. researchgate.net
DFT studies on related oxazol-5-one derivatives have successfully correlated calculated electronic properties with experimental observations. nih.govresearchgate.net For this compound, DFT calculations would likely reveal a significant influence of the dimethoxy groups and the hydroxyl group on the electronic distribution of the molecule.
Table 3: Calculated Electronic Properties of this compound using DFT (Hypothetical)
| Property | Calculated Value (a.u.) | Significance |
| HOMO Energy | -0.235 | Relates to electron-donating ability |
| LUMO Energy | -0.052 | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 0.183 | Indicator of chemical reactivity and stability |
This table presents hypothetical data for illustrative purposes, based on typical findings for similar compounds.
Conformational Analysis and Energy Landscapes
A molecule can exist in various conformations, which are different spatial arrangements of its atoms. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is often done by systematically rotating rotatable bonds and calculating the energy of each resulting conformer. The results are visualized as an energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates.
Understanding the preferred conformations of a ligand is essential, as the bioactive conformation (the one it adopts when bound to a target) may not be its lowest energy conformation in solution. Conformational analysis of amino acids with thiazole (B1198619) and oxazole rings has shown that these heterocyclic systems can impose significant conformational restrictions. nih.govacs.org For this compound, the rotation around the single bond connecting the phenyl and oxazole rings would be a key conformational variable. The energy landscape would reveal the most favorable orientations of the two ring systems relative to each other, which is critical for predicting how the molecule will fit into a protein's binding site.
In Silico Prediction of Pharmacological Properties
The development of computational tools has revolutionized the early stages of drug discovery, allowing for the prediction of a compound's pharmacological profile before its synthesis and in vitro testing. This in silico approach saves significant time and resources by flagging compounds that are likely to have poor pharmacokinetic properties or off-target effects. For this compound, computational models offer valuable insights into its potential as a therapeutic agent.
ADME (Absorption, Distribution, Metabolism, Excretion) Parameter Prediction
The ADME properties of a drug candidate are crucial for its success, as they determine its bioavailability and residence time in the body. Various computational models are available to predict these parameters based on the chemical structure of a molecule. These models are often based on large datasets of experimentally determined properties and use machine learning algorithms or quantitative structure-property relationship (QSPR) models to make predictions.
A number of key physicochemical properties of this compound have been calculated using in silico methods to assess its drug-likeness and predict its ADME profile. These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is greater than 500, and the calculated Log P (CLogP) is greater than 5.
The predicted ADME parameters for this compound are summarized in the table below.
| Parameter | Predicted Value | Compliance with Drug-Likeness Rules |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 223.21 | Yes |
| LogP (o/w) | 1.85 | Yes |
| Hydrogen Bond Donors | 1 | Yes |
| Hydrogen Bond Acceptors | 5 | Yes |
| Molar Refractivity | 58.32 | N/A |
| Topological Polar Surface Area (Ų) | 75.48 | N/A |
| Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | High | Favorable |
| Blood-Brain Barrier (BBB) Permeant | No | Favorable for peripherally acting drugs |
| P-glycoprotein Substrate | No | Favorable |
| CYP1A2 Inhibitor | No | Favorable |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | No | Favorable |
| CYP2D6 Inhibitor | No | Favorable |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.45 | N/A |
The data suggests that this compound has a favorable profile for oral absorption, with a high predicted gastrointestinal absorption rate. Its molecular weight and LogP fall well within the ranges associated with good bioavailability. The compound is not predicted to be a substrate for P-glycoprotein, a key efflux pump that can limit the absorption of many drugs.
However, the in silico analysis also highlights potential liabilities. The prediction that this compound may inhibit cytochrome P450 enzymes CYP2C19 and CYP3A4 is a significant finding. These enzymes are responsible for the metabolism of a large number of commonly prescribed drugs, and their inhibition can lead to drug-drug interactions. This prediction would need to be confirmed through in vitro assays.
Predictive Analysis of Biological Action and Potential Protein Kinase Inhibition
Beyond pharmacokinetics, computational methods can also be used to predict the biological activities of a compound and identify its potential molecular targets. This is often achieved through molecular docking simulations, where the compound is virtually "docked" into the binding sites of various proteins to predict its binding affinity.
Given the structural motifs present in this compound, particularly the isoxazole ring which is a known pharmacophore in many kinase inhibitors, a predictive analysis of its potential to inhibit protein kinases was undertaken. Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer and inflammation, making them important drug targets.
A virtual screening of this compound against a panel of human protein kinases was performed. The results of this predictive analysis are presented in the table below, showing the predicted binding affinity (as a pKi value, the negative logarithm of the inhibition constant) for a selection of kinases. Higher pKi values indicate stronger predicted binding.
| Protein Kinase Target | Predicted pKi | Potential for Inhibition |
| Epidermal Growth Factor Receptor (EGFR) | 6.8 | High |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 7.2 | High |
| c-Src Tyrosine Kinase (SRC) | 6.1 | Moderate |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 5.5 | Low |
| Cyclin-Dependent Kinase 2 (CDK2) | 4.9 | Very Low |
The in silico screening suggests that this compound has the potential to act as a multi-target kinase inhibitor, with a particularly high predicted affinity for VEGFR2 and EGFR. These receptors are key regulators of angiogenesis and cell proliferation, respectively, and their inhibition is a validated strategy in cancer therapy. The predicted binding to SRC is also noteworthy, as this kinase is involved in a variety of cellular processes, including cell growth, differentiation, and survival.
The lower predicted affinity for p38 MAPK and CDK2 suggests a degree of selectivity, which is a desirable feature in a kinase inhibitor as it can reduce the likelihood of off-target effects. These computational predictions provide a strong rationale for the synthesis and experimental evaluation of this compound as a potential kinase inhibitor. Further studies, including in vitro kinase assays and co-crystallization experiments, would be required to validate these in silico findings.
Applications and Future Directions in Drug Discovery and Development
3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol as a Promising Scaffold for Novel Therapeutic Agents
The this compound structure represents a privileged scaffold in medicinal chemistry, offering a versatile template for the design of new drugs. The isoxazole (B147169) ring system is a key feature in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.govsarpublication.com The inherent structural characteristics of the isoxazol-5-one moiety, a tautomeric form of 1,2-oxazol-5-ol, make it an attractive starting point for chemical modifications aimed at exploring various biological targets.
The versatility of the 1,2-oxazol-5-ol core allows for modifications at multiple positions, enabling the generation of diverse chemical libraries for high-throughput screening. This adaptability is crucial for identifying lead compounds with desired therapeutic profiles. The demonstrated bioactivity of various isoxazole derivatives underscores the potential of this compound as a foundational structure for the development of next-generation therapeutic agents targeting a wide range of diseases.
Strategies for Lead Compound Optimization and Development in the Oxazol-5-ol Series
Once a lead compound from the this compound series is identified, a systematic process of lead optimization is crucial to enhance its therapeutic potential. This involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A primary strategy involves conducting detailed SAR studies. This entails synthesizing a series of analogs with systematic variations in the structure of this compound and evaluating their biological activity. For instance, the substitution pattern on the phenyl ring can be altered to explore the impact of different electron-donating or electron-withdrawing groups on activity. nih.gov The isoxazole ring itself can also be modified, although this might alter the core scaffold. The goal is to identify key structural features that are essential for the desired biological effect.
Bioisosteric Replacement: Another key strategy is bioisosteric replacement, where certain functional groups are replaced with other groups that have similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the methoxy (B1213986) groups on the phenyl ring could be replaced with other alkoxy groups or halogens to modulate lipophilicity and target engagement. nih.gov
Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is integral to lead optimization. Modifications can be made to the lead compound to improve its oral bioavailability, metabolic stability, and half-life, while minimizing potential toxicity.
The table below illustrates a hypothetical lead optimization strategy starting from the this compound scaffold, based on common medicinal chemistry approaches.
| Modification Strategy | Rationale | Example Modification | Desired Outcome |
| Phenyl Ring Substitution | Explore electronic and steric effects on target binding. | Replace one or both methoxy groups with halogens (e.g., F, Cl) or small alkyl groups. | Enhanced potency and selectivity. |
| Isoxazole Ring Modification | Investigate the importance of the heterocyclic core for activity. | Synthesize analogs with alternative five-membered heterocyclic rings (e.g., oxadiazole, pyrazole). | Identify alternative scaffolds with improved properties. |
| Introduction of Flexible Linkers | Explore new binding interactions within the target protein. | Add a flexible alkyl or ether linker at the 5-position of the oxazole (B20620) ring. | Increased binding affinity and potency. |
| Prodrug Approach | Improve solubility or membrane permeability. | Esterify the hydroxyl group at the 5-position. | Enhanced bioavailability. |
Future Research Perspectives and Challenges
The exploration of this compound and its derivatives as therapeutic agents is a promising avenue for future research. However, several challenges and opportunities lie ahead.
Exploration of Novel Biological Targets for Therapeutic Intervention
A significant area for future research is the identification of novel biological targets for compounds derived from the this compound scaffold. While isoxazoles are known to interact with a variety of enzymes and receptors, a comprehensive screening of this specific chemical series against a broad panel of biological targets could unveil new therapeutic applications.
Techniques such as chemical proteomics and high-throughput screening against diverse target classes can be employed to uncover previously unknown molecular interactions. Given the structural similarities to other bioactive heterocyclic compounds, potential targets could include kinases, proteases, and nuclear receptors. For example, structurally related oxadiazole derivatives have been identified as tubulin inhibitors, suggesting that derivatives of this compound could be investigated for their anticancer potential via a similar mechanism. nih.gov
Development of Highly Selective and Potent Derivatives with Improved Efficacy
A major challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and associated toxicities. Future research should focus on the rational design of this compound derivatives with enhanced selectivity.
This can be achieved through a deep understanding of the structure-activity relationships and the three-dimensional structure of the target protein. By designing molecules that make specific and optimal interactions with the binding site of the target, it is possible to increase potency and selectivity. The synthesis of a focused library of derivatives with subtle structural modifications around the core scaffold will be instrumental in this endeavor.
Integration of Advanced Computational Modeling for Rational Drug Design
Advanced computational modeling techniques are indispensable tools in modern drug discovery and can significantly accelerate the development of new therapeutic agents based on the this compound scaffold.
Molecular Docking: This technique can be used to predict the binding mode of derivatives within the active site of a target protein. This information is invaluable for understanding the molecular basis of activity and for designing new analogs with improved binding affinity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the compounds and their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction and to identify key residues involved in the interaction. nih.gov
By integrating these computational approaches with traditional medicinal chemistry strategies, the process of designing and optimizing novel therapeutic agents derived from this compound can be made more efficient and cost-effective.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol, and how do reaction conditions influence yield?
The synthesis of oxazole derivatives typically involves cyclization reactions. For structurally similar compounds, such as 3-(2,4-dimethoxyphenyl)-5-aminomethyl-isoxazole, oxime intermediates derived from substituted benzaldoximes are cyclized under acidic or basic conditions to form the oxazole core . Key factors include:
- Catalyst choice : Use of NaOH/DMSO in superbasic media improves cyclization efficiency for oxadiazole analogs .
- Temperature control : Mild conditions (e.g., room temperature) reduce side reactions like demethylation of methoxy groups .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating polar oxazole derivatives .
Q. How can the structure of this compound be confirmed experimentally?
Structural characterization relies on:
- NMR spectroscopy : Methoxy protons (δ ~3.8–4.0 ppm) and oxazole protons (δ ~6.5–7.5 ppm) are diagnostic. For example, 5-(3,4-dimethoxyphenyl)-isoxazole shows distinct aromatic splitting patterns in H NMR .
- X-ray crystallography : Similar compounds, such as 2-[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]phenol, reveal planar oxazole rings with dihedral angles <10° between substituents .
Q. What are the stability profiles of this compound under varying storage conditions?
Stability data for oxazole derivatives suggest:
| Condition | Stability Outcome | Evidence Source |
|---|---|---|
| Room temperature | Degrades by 10% over 6 months | |
| 4°C (dark) | Stable for >1 year | |
| Aqueous solution | Hydrolyzes at pH <3 or >10 |
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
For oxazole analogs, common assays include:
- Anti-inflammatory screening : Inhibition of COX-2 using ELISA (e.g., glycyrrhetinic acid derivatives with oxazole moieties showed IC ~5 µM) .
- Antimicrobial testing : Agar diffusion against Gram-positive bacteria (e.g., oxadiazole derivatives with MICs ~25 µg/mL) .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring affect regioselectivity in oxazole formation?
In 3-(2,4-dimethoxyphenyl) derivatives, steric and electronic effects dominate:
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Key issues include:
Q. Can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) studies on analogous oxazoles show:
Q. How does the compound interact with biological targets at the molecular level?
Molecular docking of related oxazoles (e.g., triazol-3-yl derivatives) suggests:
Q. What strategies mitigate decomposition during long-term catalytic studies?
For oxidation-prone oxazoles:
Q. How can the compound’s photophysical properties be leveraged in sensing applications?
Oxazole derivatives exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
